(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone
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Overview
Description
(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone is a complex organic compound with a unique structure that combines elements of quinoline and oxane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and oxane compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new treatments for various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of (4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures, such as quinine and quinidine.
Oxane derivatives: Compounds with similar oxane structures, such as tetrahydropyran and dioxane.
Uniqueness
(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone is unique due to its combination of quinoline and oxane structures. This dual functionality allows it to exhibit properties and activities that are distinct from other compounds with only one of these structures. Its unique structure also enables it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-12-8-9-17(15-7-3-2-6-14(12)15)16(18)13-5-4-10-19-11-13/h12-15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAYSUTOPDTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=O)C3CCCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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